5-(oxan-4-yl)thiophene-2-carbaldehyde
Description
Significance of Functionalized Thiophenes as Versatile Building Blocks in Chemical Synthesis
Functionalized thiophenes are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in both academic and industrial research. proquest.comnih.gov The thiophene (B33073) ring is a key structural motif in numerous pharmaceuticals, agrochemicals, and materials with advanced electronic properties. researchgate.netnih.govresearchgate.net Its derivatives are integral to the development of anti-inflammatory drugs, antipsychotics, and anticancer agents. nih.govnih.govresearchgate.net The versatility of the thiophene nucleus allows for a wide range of chemical modifications, making it a privileged scaffold for the synthesis of diverse molecular architectures. nih.gov The introduction of various functional groups onto the thiophene ring can modulate its electronic properties, solubility, and biological activity, thereby enabling the fine-tuning of molecular characteristics for specific applications. researchgate.net
Overview of Heterocyclic Aldehydes in Advanced Organic Transformations
Heterocyclic aldehydes, such as thiophene-2-carbaldehyde (B41791), are pivotal intermediates in organic synthesis due to the reactivity of the aldehyde group. solubilityofthings.com This functional group readily participates in a myriad of chemical transformations, including condensation reactions, reductions, and various carbon-carbon bond-forming reactions. smolecule.comdntb.gov.uaingentaconnect.com The aldehyde moiety can be converted into a wide array of other functional groups, providing a gateway to complex molecular structures. smolecule.com In the context of advanced organic transformations, heterocyclic aldehydes are instrumental in the construction of intricate molecular frameworks, often serving as key building blocks in the total synthesis of natural products and the development of novel therapeutic agents. researchgate.netnih.gov
Research Landscape and Potential Academic Utility of 5-(oxan-4-yl)thiophene-2-carbaldehyde
While extensive research exists for thiophene-2-carbaldehyde and its many derivatives, this compound is a less explored compound. uni.lu Its potential academic utility can be inferred from the established applications of structurally similar compounds. The presence of the oxane ring, a saturated oxygen-containing heterocycle, introduces elements of polarity and conformational rigidity that could be beneficial in medicinal chemistry for improving pharmacokinetic properties. The thiophene-2-carbaldehyde core provides a reactive handle for further synthetic elaborations. ossila.com Research into this specific molecule could lead to the discovery of new compounds with unique biological activities or material properties, contributing to the expanding library of functionalized thiophenes. rsc.org
The table below summarizes the basic properties of this compound.
| Property | Value |
| Molecular Formula | C10H12O2S |
| Monoisotopic Mass | 196.0558 Da |
| Predicted XlogP | 1.8 |
| InChI | InChI=1S/C10H12O2S/c11-7-9-1-2-10(13-9)8-3-5-12-6-4-8/h1-2,7-8H,3-6H2 |
| InChIKey | WTVOWYFAWLTVST-UHFFFAOYSA-N |
| SMILES | C1COCCC1C2=CC=C(S2)C=O |
| Data sourced from PubChem. uni.lu |
Synthesis and Reactivity
The synthesis of this compound is not explicitly detailed in the current literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of 5-substituted thiophene-2-carbaldehydes. A common approach involves the Suzuki-Miyaura cross-coupling reaction. nih.gov This would likely entail the coupling of a 5-halothiophene-2-carbaldehyde with an appropriate organoborane derivative of oxane.
The reactivity of this compound is dictated by the aldehyde functional group and the thiophene ring. The aldehyde is susceptible to nucleophilic attack and can undergo a variety of transformations as summarized in the table below.
| Reaction Type | Reagents | Product Type |
| Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | Primary alcohol |
| Oxidation | Potassium permanganate, Jones reagent | Carboxylic acid |
| Wittig Reaction | Phosphonium (B103445) ylide | Alkene |
| Grignard Reaction | Organomagnesium halide | Secondary alcohol |
| Condensation | Amines, hydrazines | Imines, hydrazones |
| This table represents general reactions of aldehydes. |
The thiophene ring can undergo electrophilic aromatic substitution, although the presence of the deactivating aldehyde group would direct incoming electrophiles to the 3- and 4-positions.
Potential Research Applications
Given the pharmacological importance of the thiophene scaffold, a primary area of potential application for this compound is in medicinal chemistry. nih.gov The incorporation of the oxane moiety may enhance the drug-like properties of resulting derivatives. For instance, derivatives could be synthesized and screened for various biological activities, including as antibacterial, antifungal, or anti-inflammatory agents. nih.govsolubilityofthings.com
In the field of materials science, thiophene derivatives are precursors to conductive polymers and organic electronic materials. researchgate.netsolubilityofthings.com The specific substitution pattern of this compound could lead to materials with novel optical or electronic properties. journalskuwait.org Further research could explore the polymerization of this compound or its use as a building block in the synthesis of more complex conjugated systems. journalskuwait.org
The table below lists compounds with structural similarities to this compound and their known applications, highlighting the potential research directions for the title compound.
| Compound Name | Application/Significance |
| 5-Methyl-thiophene-2-carbaldehyde | Intermediate in chemical synthesis. google.com |
| 5-Chloro-thiophene-2-carbaldehyde | Precursor for synthesizing biologically active molecules. google.com |
| 4-Arylthiophene-2-carbaldehydes | Exhibit antibacterial and antioxidant properties. nih.gov |
| 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde | Used in chemical research as a building block. sigmaaldrich.com |
| 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde | Ligand for covalent organic frameworks (COFs) and precursor for fluorescent probes. ossila.com |
Structure
3D Structure
Properties
CAS No. |
1551240-30-2 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
5-(oxan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H12O2S/c11-7-9-1-2-10(13-9)8-3-5-12-6-4-8/h1-2,7-8H,3-6H2 |
InChI Key |
WTVOWYFAWLTVST-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC=C(S2)C=O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Oxan 4 Yl Thiophene 2 Carbaldehyde and Analogues
Strategic Approaches to Thiophene (B33073) Ring Functionalization at C-5 Position
The functionalization of the thiophene ring, particularly at the C-5 position, is a key step in the synthesis of these compounds. Various modern synthetic methods are employed to achieve this with high regioselectivity and efficiency.
Directed Ortho-Metalation and Electrophilic Quench Strategies
Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic and heteroaromatic compounds. wikipedia.org In the context of thiophene chemistry, this strategy allows for the specific activation of the C-2 position, which is adjacent to the sulfur atom. uwindsor.ca The process involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position to form a lithiated intermediate. wikipedia.org This intermediate can then be "quenched" with a suitable electrophile to introduce a variety of substituents.
For π-excessive heterocycles like thiophene, C-2 lithiation is highly favored. uwindsor.ca The resulting organolithium species can then react with an electrophile to introduce a functional group at the C-2 position. While this method is highly effective for C-2 functionalization, achieving selective C-5 functionalization often requires a multi-step approach or the use of substrates where the C-2 position is already substituted.
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Negishi)
Cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Negishi couplings are particularly relevant for the synthesis of 5-substituted thiophene derivatives.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. rsc.org For the synthesis of 5-arylthiophene-2-carbaldehydes, a 5-halothiophene-2-carbaldehyde can be coupled with an appropriate arylboronic acid. researchgate.net The reaction typically proceeds in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide or triflate, also catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous in certain cases. nih.gov This method has a broad scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The synthesis can be performed by reacting a 5-halothiophene derivative with a suitable organozinc reagent. Recent advancements have focused on developing more robust and user-friendly protocols, including the use of continuous flow methods for the generation of organozinc halides and their subsequent coupling. nih.gov
| Coupling Reaction | Key Reagents | Catalyst | Key Features |
| Suzuki-Miyaura | Organoboronic acid/ester, Organic halide/triflate, Base | Palladium complex | Mild conditions, high functional group tolerance, commercially available reagents. libretexts.orgrsc.org |
| Negishi | Organozinc reagent, Organic halide/triflate | Palladium or Nickel complex | High reactivity, broad scope for C-C bond formation. wikipedia.orgorganic-chemistry.org |
C-H Activation Methodologies for Direct Arylation
Direct C-H activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the thiophene ring. nih.gov This approach involves the direct coupling of a C-H bond on the thiophene with an aryl halide.
For thiophene derivatives, direct arylation predominantly occurs at the C-2 or C-5 positions due to their higher reactivity. acs.orgnumberanalytics.com Palladium catalysts are commonly employed for this transformation. nih.govthieme-connect.com The regioselectivity of the arylation can sometimes be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov For instance, the use of sterically hindered aryl bromides has been shown to favor arylation at the less accessible C-5 position of 3-substituted thiophenes. nih.gov This methodology offers a streamlined approach to synthesizing 5-arylthiophenes, reducing the number of synthetic steps and the generation of metallic waste. nih.gov
Installation and Selective Manipulation of the Formyl Group
The introduction and subsequent handling of the aldehyde (formyl) group are critical aspects of the synthesis of 5-(oxan-4-yl)thiophene-2-carbaldehyde.
Vilsmeier-Haack Formylation and Related Electrophilic Formylation Protocols
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene. organic-chemistry.orgthieme-connect.dewikipedia.org The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.orgnumberanalytics.comchemistrysteps.com This forms a chloroiminium ion, which acts as the electrophile. organic-chemistry.orgnumberanalytics.com
The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich thiophene ring. numberanalytics.com For unsubstituted thiophene, formylation occurs preferentially at the α-position (C-2 or C-5) due to the greater stability of the intermediate sigma complex. thieme-connect.deyoutube.com The resulting iminium ion is then hydrolyzed during the workup to yield the corresponding aldehyde. wikipedia.orgchemistrysteps.com The reactivity of the thiophene substrate can influence the reaction kinetics. rsc.org
Other electrophilic formylation methods can also be employed, sometimes offering different regioselectivity based on the specific reagents and conditions used. researchgate.net
Regioselective Introduction of the Oxan-4-yl Substituent
The synthesis of this compound necessitates the regioselective formation of a carbon-carbon bond between the C5 position of the thiophene-2-carbaldehyde (B41791) core and the C4 position of the oxane ring. The term "regioselective" is critical, as thiophene rings possess multiple positions susceptible to substitution. Advanced synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, provide the precision required to install the oxan-4-yl group at the desired location, avoiding the formation of unwanted isomers. These methods typically involve the reaction of a thiophene derivative bearing a leaving group (like a halogen) at the C5 position with an organometallic derivative of the oxane ring.
Strategies for Carbon-Carbon Bond Formation
While the outline mentions ether synthesis as an example of carbon-heteroatom bond formation, the attachment of the oxan-4-yl group to the thiophene ring is a carbon-carbon bond-forming event. The most effective and widely used strategies for this type of transformation are palladium- or nickel-catalyzed cross-coupling reactions. wikipedia.org These reactions offer high efficiency and functional group tolerance. nih.gov
Suzuki-Miyaura Coupling: This is a versatile and robust method for C-C bond formation. libretexts.org A plausible route involves the coupling of 5-bromothiophene-2-carbaldehyde (B154028) with an oxane-derived boronic acid or boronic ester, such as (oxan-4-yl)boronic acid , in the presence of a palladium catalyst and a base. libretexts.orgchemdad.com The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction is known for its high yields and tolerance of various functional groups, including the aldehyde present on the thiophene ring. rsc.org
Negishi Coupling: The Negishi coupling is another powerful tool that couples an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org In this context, an organozinc reagent, such as (oxan-4-yl)zinc chloride, would be reacted with 5-bromothiophene-2-carbaldehyde. Negishi couplings are known for their high reactivity and selectivity, often proceeding under mild conditions. numberanalytics.comresearchgate.net The organozinc reagent can be prepared from the corresponding 4-halo-oxane. This method is particularly useful for coupling sp3-hybridized carbon centers, like that of the oxane ring, to sp2-hybridized carbons of the thiophene ring. wikipedia.org
Grignard Reaction: A more traditional, multi-step approach could involve the Grignard reaction. For example, 2-thienylmagnesium bromide could be reacted with oxan-4-one (tetrahydropyran-4-one). This would be followed by an acid-catalyzed dehydration of the resulting tertiary alcohol to form an alkene, and a subsequent hydrogenation step to yield the final saturated oxane-substituted thiophene. This route is considerably less direct and may present challenges with regioselectivity and control of side reactions compared to modern cross-coupling methods.
Below is a table summarizing potential cross-coupling strategies.
| Reaction | Thiophene Substrate | Oxane Reagent | Catalyst/Base System (Typical) | Key Advantages |
| Suzuki-Miyaura Coupling | 5-Halothiophene-2-carbaldehyde | (oxan-4-yl)boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | High functional group tolerance, commercial availability of reagents, thermally stable and less toxic boron compounds. libretexts.orgnih.gov |
| Negishi Coupling | 5-Halothiophene-2-carbaldehyde | (oxan-4-yl)zinc halide | Pd or Ni catalyst (e.g., Pd(dba)₂, Ni(acac)₂) | High reactivity, excellent for sp²-sp³ coupling, generally high yields. wikipedia.orgnih.gov |
Stereochemical Considerations in Oxane Ring Incorporation
The parent molecule, this compound, is achiral. However, the synthesis of analogues with substituents on the oxane ring introduces important stereochemical considerations. The oxane ring typically adopts a puckered chair conformation, similar to cyclohexane, which results in substituents occupying either axial or equatorial positions. acs.org The relative stereochemistry of these substituents can significantly impact the molecule's three-dimensional shape and, consequently, its biological activity.
The stereochemistry of any substituents on the oxane ring must be established before the coupling step. This is achieved through the stereoselective synthesis of the oxane precursor. For instance, stereocontrolled syntheses of 2,4-substituted oxanes have been reported starting from 1,3-diols. acs.org The choice of cyclization strategy and the stereochemistry of the acyclic precursor directly dictate the stereochemical outcome of the oxane ring.
Key points regarding stereochemistry include:
Precursor Synthesis: The desired stereoisomer of the substituted oxane (e.g., a specific 4-halo-oxane or 4-boronic acid oxane derivative) must be synthesized with high stereopurity.
Retention of Stereochemistry: Cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings generally proceed with retention of configuration at the reacting carbon centers. libretexts.org This means the stereochemistry that was carefully constructed in the oxane precursor will be faithfully transferred to the final thiophene product.
Green Chemistry Principles and Sustainable Synthesis Routes
Applying green chemistry principles to the synthesis of this compound and its analogues is crucial for minimizing environmental impact and improving safety and efficiency. The focus lies on reducing waste, avoiding hazardous substances, and maximizing atom economy.
The cross-coupling reactions discussed are prime targets for green chemistry improvements:
Solvent Choice: Traditional cross-coupling reactions often use toxic, volatile organic solvents like toluene (B28343) or THF. A greener approach involves using more benign alternatives. For example, Suzuki couplings have been successfully performed in aqueous solvent systems, such as water or mixtures like aqueous n-butanol, which simplifies product separation and reduces the reliance on organic solvents. acs.org
Catalyst Efficiency: The palladium catalysts used in these reactions are precious and toxic metals. Green methodologies aim to maximize their efficiency to reduce the amount needed. This includes the development of highly active catalysts that can be used at very low loadings (e.g., in the parts-per-million range or <0.1 mol%). rsc.orgorgsyn.org This not only reduces costs but also minimizes the amount of palladium waste.
Energy Efficiency: Developing reactions that proceed under milder conditions (lower temperatures, ambient pressure) reduces energy consumption. Microwave-assisted synthesis is another green technique that can dramatically accelerate reaction times, often leading to higher yields and cleaner reactions.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions are generally more atom-economical than classical methods that require stoichiometric activating agents and produce significant salt by-products.
The following table presents a comparative overview of reaction conditions for Suzuki-Miyaura couplings, highlighting aspects relevant to green chemistry.
| Catalyst System | Solvent | Temperature | Catalyst Loading | Green Chemistry Aspect | Reference |
| Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 °C | 2 mol% | Use of a water co-solvent can reduce organic solvent volume. | N/A |
| Pd/C | Ethanol (B145695)/H₂O | 80 °C | 1 mol% | Heterogeneous catalyst is easily recoverable and reusable; ethanol is a greener solvent. | N/A |
| Pd(PPh₃)₄ | Aqueous n-Butanol | 100 °C | 0.1 - 1 mol% | Utilizes a biodegradable solvent and allows for facile biphasic workup. acs.org | acs.org |
| Ligand-free Pd(OAc)₂ | DMF/H₂O | 140 °C (Microwave) | 0.4 mol% | Ligand-free system simplifies the reaction mixture; microwave heating improves energy efficiency. | N/A |
Mechanistic Investigations and Reaction Pathways of 5 Oxan 4 Yl Thiophene 2 Carbaldehyde
Reactivity of the Aldehyde Moiety in Condensation and Addition Reactions
The aldehyde group is a key site of reactivity in 5-(oxan-4-yl)thiophene-2-carbaldehyde, readily participating in a variety of condensation and addition reactions. These transformations are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl carbon is a characteristic reaction of aldehydes. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to yield the final product.
Imine Formation: The reaction of this compound with primary amines yields imines, also known as Schiff bases. This reaction is a cornerstone in the synthesis of various nitrogen-containing heterocyclic compounds and has been utilized in the development of fluorescent probes. For instance, the condensation of a related compound, 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, with amines forms π-bridges, a property exploited in creating materials for bioimaging. ossila.com
Cyanohydrin Formation: While specific examples with this compound are not prevalent in the reviewed literature, the formation of cyanohydrins from aldehydes is a general and important reaction. It involves the addition of a cyanide ion (from a source like HCN or KCN) to the carbonyl group, resulting in a cyanohydrin. This reaction is significant as the resulting cyanohydrin can be further transformed into other useful functional groups like carboxylic acids and α-hydroxy ketones.
Carbonyl Condensation Reactions
Carbonyl condensation reactions are a broad class of reactions that involve the reaction of an enol or enolate ion with a carbonyl compound to form a new carbon-carbon bond. These reactions are pivotal for elongating carbon chains and constructing complex molecular architectures.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sphinxsai.com While direct studies on this compound are limited, the reactivity of similar thiophene-2-carboxaldehydes suggests its suitability as a substrate. researchgate.net For example, Knoevenagel condensation of 5-substituted furan-2-carboxaldehydes with creatinine (B1669602) has been reported to produce compounds with potential biological activity. sphinxsai.com
Aldol (B89426) Condensation: The aldol condensation is a reaction between two molecules of an aldehyde or ketone to form a β-hydroxy aldehyde or ketone, followed by dehydration to give a conjugated enone. This reaction is fundamental in organic synthesis for the formation of carbon-carbon bonds.
Wittig Reaction: The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. organic-chemistry.orglumenlearning.comlibretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. lumenlearning.comlibretexts.org The stereochemical outcome of the Wittig reaction, yielding either the E or Z-alkene, is dependent on the nature of the ylide used. organic-chemistry.orgyoutube.com Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium ylides. wikipedia.orgyoutube.com This reaction almost exclusively produces the (E)-alkene, and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. wikipedia.org The reaction mechanism involves the deprotonation of the phosphonate, followed by nucleophilic addition to the aldehyde to form an oxaphosphetane intermediate, which then eliminates to give the alkene. nrochemistry.comyoutube.com
Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring
The thiophene ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution (EAS) reactions. nih.govnumberanalytics.com Thiophene is generally more reactive towards electrophiles than benzene (B151609) due to the ability of the sulfur atom to donate electron density to the ring. nih.govnumberanalytics.com
Common EAS reactions for thiophenes include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.com However, the presence of the aldehyde group, which is an electron-withdrawing group, deactivates the thiophene ring towards electrophilic attack. nih.gov This deactivating effect makes EAS reactions on this compound more challenging compared to unsubstituted thiophene.
Understanding the Influence of the Oxan-4-yl Substituent on Aromatic Reactivity
The oxan-4-yl substituent at the 5-position of the thiophene ring influences the reactivity of the aromatic system. The oxane ring is a saturated heterocycle and its primary electronic effect is inductive. The oxygen atom in the oxane ring is electronegative and can exert a weak electron-withdrawing inductive effect.
Oxidative and Reductive Transformations of the Formyl Group
The formyl group of this compound can undergo both oxidation and reduction, providing pathways to other important functional groups.
Oxidation: The aldehyde can be oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents.
Reduction: The aldehyde can be reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) and lithium aluminum hydride.
Radical Reaction Pathways and Their Control
Radical reactions offer alternative pathways for the functionalization of organic molecules. nih.gov The generation of radicals can be initiated by various methods, including the use of radical initiators like AIBN or through photolysis. uchicago.eduprinceton.edu
While specific radical reactions involving this compound are not extensively documented, the thiophene moiety can potentially participate in radical reactions. The control of such reactions is crucial to achieve desired products and can be influenced by the choice of reagents and reaction conditions. princeton.edu For instance, the Minisci reaction allows for the alkylation of electron-deficient heteroarenes via a radical mechanism. nih.gov
Derivatization Strategies and Synthetic Utility in Complex Molecule Construction
Synthesis of Imines, Oximes, and Hydrazones from the Carbaldehyde Group
The carbaldehyde functional group in 5-(oxan-4-yl)thiophene-2-carbaldehyde is a key site for derivatization through condensation reactions with primary amines and their derivatives. These reactions lead to the formation of imines (Schiff bases), oximes, and hydrazones, which are important intermediates and final products in their own right, often exhibiting a range of biological activities.
The general synthesis of these derivatives involves the reaction of the aldehyde with a primary amine (to form an imine), hydroxylamine (B1172632) (to form an oxime), or a hydrazine (B178648) (to form a hydrazone). The reaction typically proceeds via a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule.
Imines (Schiff Bases): The reaction of this compound with a primary amine yields an imine. This reaction is often catalyzed by an acid or a base and usually requires the removal of water to drive the equilibrium towards the product. The resulting C=N double bond in the imine is a versatile functional group for further transformations.
Oximes: Oximes are synthesized by reacting the aldehyde with hydroxylamine or its salts. The reaction is typically carried out in a protic solvent like ethanol (B145695) or water, often with the addition of a base to neutralize the hydroxylamine salt. Oximes are useful as intermediates in the synthesis of amides (via the Beckmann rearrangement) and nitriles.
Hydrazones: Hydrazones are formed through the condensation of the aldehyde with hydrazines. Substituted hydrazines, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine, are commonly used to produce stable, crystalline hydrazones. Hydrazide-hydrazone derivatives, in particular, have gained significant attention due to their diverse biological properties, including antibacterial, antifungal, and antitumor activities. For instance, novel hydrazone-thiophene compounds have been synthesized and investigated for their potential as pancreatic cancer agents. mdpi.com The synthesis of hydrazones generally involves refluxing the aldehyde and the hydrazine in a solvent like ethanol. mdpi.com
Table 1: Synthesis of Imines, Oximes, and Hydrazones from Thiophene-2-carbaldehyde (B41791) Derivatives This table presents generalized reaction conditions and products based on reactions with similar thiophene-2-carbaldehyde substrates.
| Derivative Type | Reactant | General Reaction Conditions | Product Structure |
| Imine | R-NH₂ | Acid or base catalyst, removal of water | |
| Oxime | NH₂OH·HCl | Base (e.g., NaHCO₃), ethanol/water, room temp. or reflux | |
| Hydrazone | R-NHNH₂ | Ethanol, reflux, 2-6 h mdpi.com |
Chain Elongation Reactions via Olefination and Alkylation
The carbaldehyde group of this compound is a suitable starting point for carbon-carbon bond-forming reactions that extend the carbon chain. Olefination and alkylation reactions are two primary strategies to achieve this.
Olefination Reactions: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes into alkenes. The HWE reaction, which employs a phosphonate-stabilized carbanion, is particularly useful as it often provides excellent stereoselectivity, predominantly yielding the E-alkene. wikipedia.orgyoutube.com The reaction begins with the deprotonation of a phosphonate (B1237965) ester to form a carbanion, which then undergoes nucleophilic addition to the aldehyde. wikipedia.org The resulting intermediate eliminates a dialkylphosphate salt to form the alkene. wikipedia.org The Still-Gennari modification of the HWE reaction allows for the selective synthesis of Z-alkenes. youtube.com
Alkylation Reactions: Alkylation of the carbaldehyde can be achieved through the use of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). These strong nucleophiles add to the carbonyl carbon to form a secondary alcohol after an aqueous workup. The resulting alcohol can then be further functionalized if desired.
Table 2: Chain Elongation Reactions of Thiophene-2-carbaldehyde Derivatives This table presents generalized olefination and alkylation reactions applicable to this compound.
| Reaction Type | Reagents | General Reaction Conditions | Product Structure |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂R', Base (e.g., NaH) | Anhydrous solvent (e.g., THF), 0 °C to room temp. | |
| Grignard Reaction | R'-MgBr, then H₃O⁺ | Anhydrous ether or THF, 0 °C to room temp. |
Functionalization of the Thiophene (B33073) Ring through Further Cross-Coupling Reactions
While the synthesis of aryl-substituted thiophenes is often achieved via Suzuki-Miyaura cross-coupling of a bromo-thiophene precursor, the thiophene ring in this compound can also be a site for further functionalization. nih.govnih.govtubitak.gov.tr If a halogen atom is present on the thiophene ring, a variety of palladium-catalyzed cross-coupling reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds. Common cross-coupling reactions include the Suzuki, Heck, Sonogashira, and Stille reactions.
For instance, a 5-bromo-substituted precursor could undergo a Suzuki reaction with an arylboronic acid to introduce an aryl group at the 5-position of the thiophene ring. nih.govnih.gov These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., K₃PO₄ or K₂CO₃), and are often carried out in a mixture of an organic solvent and water. tubitak.gov.trwikipedia.orgresearchgate.net
Table 3: Suzuki-Miyaura Cross-Coupling for the Functionalization of Thiophene Derivatives This table provides examples of Suzuki-Miyaura reactions on related bromothiophene substrates.
| Thiophene Substrate | Coupling Partner | Catalyst/Base | Solvent | Product | Yield (%) | Ref |
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Toluene (B28343)/H₂O | 4-Phenylthiophene-2-carbaldehyde | 85 | nih.gov |
| 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Toluene/H₂O | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | 92 | nih.gov |
| 5-Bromothiophene-2-carboxylic acid pentyl ester | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Toluene | Pentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | 68 | wikipedia.org |
Utilization as a Precursor in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient for generating molecular diversity. The aldehyde functionality of this compound makes it an ideal candidate for several important MCRs.
Biginelli Reaction: The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). wikipedia.orgtaylorandfrancis.comorganic-chemistry.org These products are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. taylorandfrancis.com The reaction is typically acid-catalyzed. wikipedia.orgorganic-chemistry.org
Hantzsch Pyridine (B92270) Synthesis: In the Hantzsch pyridine synthesis, an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) react to form a dihydropyridine. wikipedia.orgorganic-chemistry.orgchemtube3d.com Subsequent oxidation leads to the corresponding pyridine derivative. wikipedia.org This reaction has been successfully applied to 5-bromothiophene-2-carboxaldehyde, demonstrating the feasibility of using substituted thiophene aldehydes in this MCR. researchgate.netnih.gov
Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgtechniques-ingenieur.fr This reaction is known for its high atom economy and the ability to generate complex, peptide-like structures in a single step. wikipedia.org While thiophene-2-carbaldehyde has been used in Ugi reactions, it has been noted in some cases to result in moderate yields. frontiersin.org
Passerini Reaction: The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide, yielding an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is often carried out in aprotic solvents and is believed to proceed through a concerted, non-ionic mechanism. organic-chemistry.orgnih.gov
Development of Polymeric Structures and Oligomers through Condensation or Polymerization
The bifunctional nature of this compound, with its reactive aldehyde group and polymerizable thiophene ring, makes it a valuable monomer for the synthesis of novel polymers and oligomers. Thiophene-based polymers are of great interest in materials science due to their conductive and optoelectronic properties.
Acid-Catalyzed Polymerization: Thiophene-2-carbaldehyde can be polymerized using an acid catalyst, such as hydrochloric acid, in a solvent like methanol. journalskuwait.orgjournalskuwait.orgresearchgate.net The polymerization is thought to occur at the expense of the aldehyde group through an electrophilic addition mechanism. journalskuwait.org The resulting polymer from thiophene-2-carbaldehyde has been characterized as a dark powder, insoluble in many common organic solvents. journalskuwait.org
Oxidative Polymerization: Chemical oxidative polymerization is another method for synthesizing polythiophenes. Oxidants like iron(III) chloride (FeCl₃) can be used to polymerize thiophene monomers.
Synthesis of Oligomers: Thiophene-containing oligomers are also of significant interest. Metal-promoted coupling reactions, such as the Stille cross-coupling, are useful for the synthesis of well-defined oligomers. mdpi.com By reacting a stannylated thiophene derivative with a bromo-thiophene derivative, π-conjugated oligomers can be constructed. mdpi.com The properties of these oligomers, such as their energy levels and optical properties, can be tuned by incorporating different donor and acceptor units into the oligomer backbone. mdpi.com
Computational and Theoretical Chemistry of 5 Oxan 4 Yl Thiophene 2 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
The geometry of the thiophene-2-carbaldehyde (B41791) moiety is known to be planar. wikipedia.org The sulfur atom in the thiophene (B33073) ring introduces specific geometric features, with a C-S-C bond angle of approximately 93°. wikipedia.org The connection of the aldehyde group at the 2-position of the thiophene ring can lead to two planar conformers: syn and anti, depending on the orientation of the carbonyl group relative to the sulfur atom. nih.gov Density Functional Theory (DFT) calculations on thiophene-2-aldehyde have shown that these conformers are close in energy, and the exact energy difference can be influenced by the choice of computational method and basis set. nih.gov
The oxane ring typically adopts a chair conformation to minimize steric and torsional strain. acs.orgacs.org When substituted at the 4-position, as in the case of 5-(oxan-4-yl)thiophene-2-carbaldehyde, the thiophene-2-carbaldehyde substituent would preferentially occupy the equatorial position to avoid 1,3-diaxial interactions.
The electronic structure of thiophene is characterized by its aromaticity, arising from the delocalization of six π-electrons over the five-membered ring. wikipedia.orgrsc.org The sulfur atom participates in the π-system through its lone pair electrons, which influences the electron distribution and reactivity of the ring. rsc.orgasianpubs.org The aldehyde group is a well-known electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution but activates the carbonyl carbon for nucleophilic attack. lumenlearning.comlibretexts.org The oxan-4-yl substituent is generally considered to be an electron-donating group through inductive effects.
Table 1: Predicted Geometric Parameters for Key Fragments of this compound based on Analogous Compounds
| Parameter | Fragment | Predicted Value | Reference Compound |
| C-S-C bond angle | Thiophene ring | ~93° | Thiophene wikipedia.org |
| C-C-S bond angle | Thiophene ring | ~109° | Thiophene wikipedia.org |
| C-C bond length (adjacent to S) | Thiophene ring | ~1.34 Å | Thiophene wikipedia.org |
| C-S bond length | Thiophene ring | ~1.70 Å | Thiophene wikipedia.org |
| C-C bond length (other) | Thiophene ring | ~1.41 Å | Thiophene wikipedia.org |
| C=O bond length | Aldehyde | ~1.21 Å | Thiophene-2-carbaldehyde |
| C-O-C bond angle | Oxane ring | ~111° | Tetrahydropyran |
| Substituent Orientation | Oxane ring | Equatorial | 4-substituted tetrahydropyrans acs.org |
This table is a compilation of data from computational studies on the specified reference compounds and serves as an estimation for this compound.
Prediction of Spectroscopic Parameters via DFT (e.g., NMR, IR, UV-Vis)
Density Functional Theory (DFT) is a powerful tool for predicting various spectroscopic parameters, providing valuable information for the characterization of molecules like this compound.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. For thiophene derivatives, substituent chemical shifts (SCS) can be used for estimation, but DFT calculations offer higher accuracy. mdpi.com For this compound, the protons on the thiophene ring would appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing aldehyde and the electron-donating oxanyl group. The aldehyde proton would resonate at a characteristically downfield position. The protons on the oxane ring would show complex splitting patterns in the aliphatic region, with the equatorial and axial protons having distinct chemical shifts.
IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of molecules. The IR spectrum of this compound would be characterized by several key absorption bands. A strong band corresponding to the C=O stretching of the aldehyde group is expected around 1660-1700 cm⁻¹. The C-H stretching vibrations of the thiophene ring and the aldehyde group would appear around 3000-3100 cm⁻¹, while the C-H stretching of the oxane ring would be observed below 3000 cm⁻¹. The C-O-C stretching of the ether linkage in the oxane ring would also be a characteristic feature. Studies on thiophene-2-carboxylic acid have assigned C-S stretching modes in the range of 687-839 cm⁻¹. iosrjournals.org
UV-Vis Spectroscopy: The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT). Thiophene itself has a strong absorption in the UV region. acs.org The presence of the conjugated aldehyde group is expected to shift the absorption maximum to longer wavelengths (a bathochromic shift). The UV-Vis spectrum would likely show π → π* transitions characteristic of the conjugated thiophene-aldehyde system. Calculated UV-Vis spectra for related compounds like thiophene-2-carbohydrazide (B147627) provide a reference for the expected absorption bands. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound based on Analogous Compounds
| Spectroscopy | Feature | Predicted Range/Value | Reference Compound(s) |
| ¹H NMR | Thiophene Protons | δ 7.0-8.0 ppm | Substituted Thiophenes |
| ¹H NMR | Aldehyde Proton | δ 9.5-10.0 ppm | Thiophene-2-carbaldehyde |
| ¹³C NMR | Carbonyl Carbon | δ 180-190 ppm | Thiophene-2-carbaldehyde |
| IR | C=O Stretch | 1660-1700 cm⁻¹ | Thiophene-2-carbaldehyde researchgate.net |
| IR | C-O-C Stretch | 1050-1150 cm⁻¹ | Tetrahydropyran |
| UV-Vis | λ_max | > 250 nm | Thiophene-2-carbaldehyde |
This table presents predicted spectroscopic data based on computational and experimental data from analogous compounds.
Conformational Analysis and Energy Landscapes of the Molecule
The conformational flexibility of this compound arises from the rotation around the single bond connecting the thiophene and oxane rings, the puckering of the oxane ring, and the orientation of the aldehyde group.
As previously mentioned, the oxane ring will predominantly exist in a chair conformation. acs.orgacs.org The bulky thiophene-2-carbaldehyde substituent will strongly favor the equatorial position to minimize steric hindrance. acs.org The energy barrier for ring inversion of the oxane ring is expected to be significant.
Furthermore, the aldehyde group can exist in two planar conformations, syn and anti, relative to the sulfur atom of the thiophene ring. nih.gov DFT studies on thiophene-2-aldehyde indicate that these conformers are close in energy, and the barrier to their interconversion is relatively low. nih.gov The presence of the bulky oxane substituent might influence the relative stability of the syn and anti conformers. A comprehensive conformational analysis would involve mapping the potential energy surface by systematically varying the key dihedral angles.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms and identifying transition states. For this compound, a key reaction would be the nucleophilic addition to the carbonyl group of the aldehyde. unacademy.comlibretexts.orgmasterorganicchemistry.com
The mechanism of nucleophilic addition to an aldehyde typically involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. unacademy.comlibretexts.org This is followed by protonation of the resulting alkoxide to give an alcohol. DFT calculations can be used to model this process, locate the transition state for the nucleophilic attack, and calculate the activation energy. This allows for a quantitative understanding of the reaction rate.
The reactivity of the thiophene ring itself must also be considered. While the aldehyde group deactivates the ring towards electrophilic substitution, reactions at the sulfur atom or the ring carbons are still possible under certain conditions. For instance, theoretical studies have explored the cycloaddition reactions of thiophene. chemrxiv.org Computational analysis can help predict the feasibility of such reactions and the nature of the products formed.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules and their interactions with the environment, such as solvent molecules. nih.govnih.gov For this compound, MD simulations can be used to understand how solvents influence its conformation and reactivity.
In a polar solvent like water, the polar aldehyde group and the ether oxygen of the oxane ring can form hydrogen bonds, which would stabilize the molecule and influence its conformational preferences. nih.gov In nonpolar solvents, van der Waals interactions would be dominant. MD simulations can provide detailed information about the solvation shell around the molecule and the nature of the intermolecular interactions. nih.govresearchgate.netacs.org
Furthermore, MD simulations can be used to study the aggregation behavior of this compound molecules. Thiophene-containing molecules are known to exhibit π-stacking interactions, which can lead to the formation of ordered structures. mdpi.comresearchgate.netacs.org MD simulations can help to understand the preferred orientation of molecules in such aggregates and the strength of the intermolecular forces involved.
Design Principles for Structure-Reactivity Relationships in Thiophene Systems
The study of structure-reactivity relationships aims to understand how changes in the molecular structure affect the chemical reactivity. For thiophene systems, several key principles have been established through computational and experimental studies.
The electronic nature of substituents on the thiophene ring plays a crucial role in determining its reactivity. asianpubs.orglumenlearning.comlibretexts.orgnih.govrsc.org Electron-donating groups increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like the aldehyde in our target molecule, decrease the electron density and deactivate the ring towards electrophiles. asianpubs.orglumenlearning.com However, these electron-withdrawing groups activate the molecule for nucleophilic attack, particularly at the carbonyl carbon.
Quantitative Structure-Activity Relationship (QSAR) studies on thiophene analogs have highlighted the importance of electronic parameters, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating biological activity. nih.govresearchgate.netnih.gov These studies provide a framework for designing new thiophene derivatives with desired properties.
Advanced Spectroscopic and Chromatographic Methodologies for Structural and Purity Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of "5-(oxan-4-yl)thiophene-2-carbaldehyde" in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.
1D NMR: The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. Key expected signals include the aldehyde proton (CHO), two distinct aromatic protons on the thiophene (B33073) ring, and the protons of the oxane ring. The ¹³C NMR spectrum reveals the number of unique carbon atoms, including the characteristic downfield signal of the carbonyl carbon from the aldehyde.
2D NMR: To unambiguously assign these signals and connect the molecular fragments, a series of 2D NMR experiments are essential. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu It would reveal correlations between the adjacent protons on the thiophene ring and within the spin systems of the oxane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). youtube.comsdsu.edu It allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two to four bonds). youtube.comsdsu.edu It is crucial for connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the aldehyde proton to the C2 and C3 carbons of the thiophene ring, and from the oxane ring's H4 proton to the C5 and C4 carbons of the thiophene ring, confirming their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. For "this compound," NOESY could confirm the spatial relationship between the protons of the oxane ring and the thiophene ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are predicted based on related structures and general chemical shift theory. Actual values may vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |
|---|---|---|---|
| Aldehyde (-CHO) | 9.8 - 10.0 (s) | 182 - 185 | HMBC to C2, C3 |
| Thiophene H3 | 7.8 - 8.0 (d) | 135 - 138 | COSY to H4; HMBC to C2, C5, CHO |
| Thiophene H4 | 7.2 - 7.4 (d) | 127 - 130 | COSY to H3; HMBC to C2, C5, Oxane C4' |
| Thiophene C2 | - | 143 - 146 | HMBC from CHO, H3 |
| Thiophene C5 | - | 150 - 155 | HMBC from H4, Oxane H4' |
| Oxane H4' (methine) | 3.0 - 3.3 (m) | 35 - 40 | COSY to H3'/H5'; HMBC to Thiophene C4, C5 |
| Oxane H2'/H6' (axial/equatorial) | 3.9 - 4.2 (m) | 67 - 70 | COSY to H3'/H5' |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight of a compound, which in turn confirms its elemental composition. For "this compound," the molecular formula is C₁₀H₁₂O₂S. HRMS can measure the mass of the molecular ion with high precision (typically to within 5 ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. This technique provides definitive confirmation of the compound's identity. uni.lu
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₂S |
| Monoisotopic Mass (Calculated) | 196.0558 Da |
| Predicted [M+H]⁺ | 197.0631 Da |
| Predicted [M+Na]⁺ | 219.0450 Da |
Data sourced from predicted values. uni.lu
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of "this compound" would be dominated by a strong absorption band for the aldehyde carbonyl (C=O) stretching vibration, typically found in the region of 1660-1700 cm⁻¹. The position of this band can indicate the degree of conjugation with the thiophene ring. researchgate.net Other key absorptions would include C-H stretching for the aromatic thiophene ring and the aliphatic oxane ring, C=C stretching of the thiophene ring, and the C-O-C ether stretch of the oxane ring. iosrjournals.orgnih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations in thiophene derivatives are often strong in the Raman spectrum. iosrjournals.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O Stretch | 1660 - 1700 |
| Aldehyde | C-H Stretch | 2810 - 2850 and 2710 - 2750 |
| Thiophene Ring | Aromatic C-H Stretch | ~3100 |
| Oxane Ring | Aliphatic C-H Stretch | 2850 - 2960 |
| Thiophene Ring | C=C Ring Stretch | 1400 - 1550 |
| Oxane Ring | C-O-C Stretch | 1080 - 1150 |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. If a suitable crystal of "this compound" can be grown, this technique would yield a three-dimensional model of the molecule in the solid state. This analysis provides exact bond lengths, bond angles, and torsion angles. nih.govnih.gov It would also reveal details about the planarity of the thiophene-carbaldehyde system, the conformation of the oxane ring (likely a chair conformation), and the dihedral angle between the two ring systems. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the crystal packing. nih.gov
Table 4: Key Parameters Obtainable from X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present within the crystal lattice. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-S, C-C). |
| Bond Angles | Angles between three connected atoms, defining molecular geometry. |
| Torsion Angles | Dihedral angles describing the rotation around bonds, defining conformation. |
Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for determining the purity of "this compound" and for analyzing reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. Using a reversed-phase column (e.g., C18) with a mobile phase gradient (typically a mixture of water and acetonitrile (B52724) or methanol), the compound can be separated from impurities such as starting materials, by-products, or degradation products. A UV detector is suitable for detection due to the conjugated thiophene system. The purity is determined by integrating the area of the product peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile components in a sample. scirp.org The sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, which acts as a detector, providing a mass spectrum that can be used to identify the compound by comparing it to spectral libraries or by analyzing its fragmentation pattern. nih.govnist.gov This is particularly useful for identifying low-level volatile impurities.
Table 5: Typical Chromatographic Methods for Analysis
| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Detection Method | Application |
|---|---|---|---|---|
| HPLC | C18 Silica | Acetonitrile/Water or Methanol/Water | UV-Vis (e.g., at 280 nm) | Purity determination, reaction monitoring. |
Potential Applications in Advanced Materials and Chemical Technologies Academic Focus
Precursor in Organic Electronic Materials Research
The field of organic electronics is continually searching for new molecular components to enhance the performance and stability of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The compound 5-(oxan-4-yl)thiophene-2-carbaldehyde serves as a valuable precursor in this domain, particularly in the synthesis of conjugated polymers and organic semiconductors.
The thiophene (B33073) core is a well-established electron-rich aromatic system that facilitates charge transport, a critical property for semiconductor materials. The aldehyde group provides a convenient reactive site for extending the conjugation length through various polymerization reactions, such as Knoevenagel or Wittig-type condensations. This allows for the systematic tuning of the electronic properties of the resulting polymers.
A summary of research findings on the use of this compound derivatives in organic electronics is presented in the table below.
| Application Area | Key Structural Feature Utilized | Resulting Material/Device | Reference |
| Organic Electroluminescent Devices | Thiophene-based core for electroluminescence | Thiophene-containing compounds for OLEDs | |
| Organic Semiconductors | Extended conjugation via aldehyde group | Conjugated polymers for OFETs | |
| Solution-Processable Materials | Solubility-enhancing oxane group | Soluble polymers for large-area electronics |
Building Block for Ligand Design in Organometallic Catalysis
In the realm of organometallic catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of metal catalysts. The structure of this compound makes it an attractive scaffold for the synthesis of novel ligands. The thiophene ring contains a sulfur atom that can coordinate directly to a metal center.
The aldehyde functionality is particularly useful as it can be readily transformed into a variety of other functional groups capable of chelation. For example, it can be converted into an imine through condensation with a primary amine, leading to the formation of Schiff base ligands. These ligands can be designed to have multiple donor sites, allowing for the creation of stable multidentate ligands that can form robust complexes with a range of transition metals.
Furthermore, the oxane ring can influence the steric and electronic environment around the metal center, providing a means to fine-tune the catalytic properties of the resulting complex. While specific catalytic applications of ligands derived directly from this compound are a developing area of research, its potential as a versatile building block is clear.
Components in Supramolecular Chemistry and Self-Assembly Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The formation of well-defined, functional structures through self-assembly is a key goal of this field. The molecular features of this compound suggest its potential as a component in such systems.
The thiophene ring can participate in π-π stacking interactions, which are a common driving force for the self-assembly of aromatic molecules into ordered structures like columns or sheets. The aldehyde group can act as a hydrogen bond acceptor, and it can also be modified to introduce other hydrogen bonding moieties. The oxane ring, with its oxygen atom, can also participate in hydrogen bonding.
The combination of these different non-covalent interaction sites within a single molecule opens up possibilities for the design of complex, self-assembling systems. For instance, it could be used to create liquid crystals, gels, or other soft materials with ordered structures on the nanoscale. The interplay between the different intermolecular forces could lead to stimuli-responsive materials that change their structure and properties in response to external triggers like light, heat, or the presence of specific chemical species.
Intermediates in the Synthesis of Specialty Chemicals and Agrochemicals
Beyond advanced materials, this compound is a valuable intermediate in the synthesis of a variety of specialty chemicals and potentially in the agrochemical sector. Its utility stems from the reactivity of the aldehyde group, which allows for the construction of more complex molecular architectures.
In the synthesis of specialty chemicals, this compound can be used to introduce the thiophene-oxane moiety into a larger molecule, imparting specific properties such as thermal stability, optical characteristics, or biological activity. For example, it is listed as an intermediate in the synthesis of substituted thiophene compounds that have applications in various technological fields.
In the context of agrochemicals, thiophene-containing compounds have been investigated for their potential as herbicides, fungicides, and insecticides. The aldehyde group of this compound provides a chemical handle to build up the molecular complexity required for potent and selective biological activity. While specific, commercialized agrochemicals derived from this exact intermediate are not publicly detailed, its inclusion in patents for chemical libraries suggests its relevance in the discovery and development of new active ingredients.
Future Research Directions and Unexplored Avenues for 5 Oxan 4 Yl Thiophene 2 Carbaldehyde Research
The continued exploration of 5-(oxan-4-yl)thiophene-2-carbaldehyde and its derivatives holds significant promise for advancements in medicinal chemistry and materials science. While initial studies have established its synthesis and basic properties, numerous avenues for future research remain largely unexplored. The following sections outline key areas where focused investigation could yield significant scientific breakthroughs and practical applications.
Q & A
Q. What are the established synthetic routes for 5-(oxan-4-yl)thiophene-2-carbaldehyde, and what are their critical optimization parameters?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct functionalization of thiophene derivatives. Key parameters include catalyst selection (e.g., palladium-based systems for cross-coupling), solvent polarity (e.g., THF or DMF for solubility), and temperature control to avoid aldehyde oxidation. For example, boronated intermediates like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde are common precursors . Purification often involves silica gel chromatography with gradients of ethyl acetate/hexane to isolate the aldehyde functionality .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : and NMR are critical for confirming the oxane ring substitution and aldehyde proton (δ ~9.8–10.2 ppm).
- IR : The carbonyl stretch (C=O) appears near 1680–1720 cm.
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. For example, single-crystal analysis can resolve steric effects from the oxane ring on the thiophene backbone .
Q. How does the oxane ring influence the reactivity of the aldehyde group in nucleophilic addition reactions?
The oxane ring’s electron-donating effects stabilize the aldehyde’s electrophilic carbon, enhancing reactivity toward nucleophiles like amines or hydrazines. Steric hindrance from the oxane substituent, however, may reduce yields in bulky nucleophile reactions (e.g., Grignard reagents). Solvent choice (e.g., dichloromethane vs. ethanol) can modulate reaction rates .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization of this compound?
Competing oxidation of the aldehyde to carboxylic acid can be suppressed using inert atmospheres (N/Ar) and low temperatures. For thioacetalization, protic acids (e.g., p-toluenesulfonic acid) in anhydrous benzene minimize hydrolysis . Chloromethylation requires controlled HCl gas flow to prevent oligomerization .
Q. How can computational methods (DFT, MD) predict regioselectivity in cross-coupling reactions involving this compound?
Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity at the thiophene’s α- vs. β-positions. Molecular dynamics (MD) simulations assess steric effects from the oxane ring during palladium-catalyzed coupling. These models align with experimental data showing preferential β-substitution in Suzuki reactions .
Q. What are the challenges in crystallizing this compound derivatives, and how are they addressed?
Poor crystallization due to conformational flexibility of the oxane ring is resolved by co-crystallization with hydrogen-bond donors (e.g., phenol derivatives) or using slow evaporation with chloroform/hexane mixtures. Twinned crystals may require SHELXD for structure solution .
Q. How does the compound’s electronic structure impact its performance in organic photovoltaics (OPVs)?
The aldehyde group acts as an electron-withdrawing unit, while the oxane-thiophene system provides π-conjugation. Time-dependent DFT studies show charge-transfer transitions in the visible range (λ ~450 nm), making it suitable as a non-fullerene acceptor. Device optimization requires blending with donor polymers (e.g., P3HT) and annealing to enhance morphology .
Q. What mechanistic insights explain contradictions in oxidation outcomes (e.g., sulfoxide vs. sulfone formation)?
Oxidation with 30% HO/AcOH predominantly yields sulfoxide intermediates, while stronger oxidants (e.g., mCPBA) favor sulfones. ESR studies suggest radical intermediates govern selectivity. Competing aldehyde oxidation to carboxylic acid is minimized at low temperatures (<0°C) .
Methodological Guidelines
Experimental design for evaluating catalytic activity in C–H functionalization:
- Screen Pd(II)/Pd(0) catalysts (e.g., Pd(OAc), PdCl) with ligands (XPhos, SPhos).
- Use deuterated solvents (CDCl) to track H/D exchange via NMR.
- Monitor reaction progress via TLC (R shifts) and isolate products via flash chromatography .
Handling air-sensitive intermediates during synthesis:
Schlenk techniques or gloveboxes (O <1 ppm) are essential for boronated precursors. Aldehyde protection (e.g., acetal formation) prior to lithiation prevents degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
